molecular formula C7H12N2O B460517 3-tert-Butyl-2-pyrazolin-5-one CAS No. 29211-68-5

3-tert-Butyl-2-pyrazolin-5-one

Cat. No.: B460517
CAS No.: 29211-68-5
M. Wt: 140.18g/mol
InChI Key: VDNOHRWEOSDGQX-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-pyrazolin-5-one is an organonitrogen heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is characterized by a tert-butyl group attached to a pyrazoline ring, making it a valuable compound in various chemical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-tert-Butyl-2-pyrazolin-5-one typically involves the reaction of pyrazoline with tert-butyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-tert-Butyl-2-pyrazolin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
  • 3-tert-Butyl-4,5-dihydro-1H-pyrazol-5-one

Comparison:

Properties

IUPAC Name

3-tert-butyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNOHRWEOSDGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334343
Record name 3-tert-Butyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-68-5
Record name 3-tert-Butyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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